4-Methylcholest-4-en-3-yl acetate
Description
4-Methylcholest-4-en-3-yl acetate (CAS: 53084-82-5) is a steroidal derivative characterized by a cholestane backbone modified with a methyl group at position 4, a double bond between carbons 4 and 5, and an acetyloxy group at position 2. Its molecular formula is C₃₀H₅₀O₂, with a molecular weight of 442.72 g/mol and a calculated logP (octanol-water partition coefficient) of 8.35, indicating high lipophilicity . Key physical properties include a boiling point of 500°C, density of 0.99 g/cm³, and a complex stereochemical profile with 7 defined stereocenters and 1 uncertain stereocenter . This compound is primarily utilized in biochemical research, particularly in studies involving lipid membranes, sterol metabolism, and structural analogs of cholesterol.
Properties
CAS No. |
53084-82-5 |
|---|---|
Molecular Formula |
C30H50O2 |
Molecular Weight |
442.7 g/mol |
IUPAC Name |
[4,10,13-trimethyl-17-(6-methylheptan-2-yl)-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C30H50O2/c1-19(2)9-8-10-20(3)24-13-14-26-23-11-12-25-21(4)28(32-22(5)31)16-18-30(25,7)27(23)15-17-29(24,26)6/h19-20,23-24,26-28H,8-18H2,1-7H3 |
InChI Key |
VWSVBIDALISGLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCC3C4CCC(C4(CCC3C2(CCC1OC(=O)C)C)C)C(C)CCCC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylcholest-4-en-3-yl acetate typically involves the esterification of 4-Methylcholest-4-en-3-ol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the acetate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale esterification reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methylcholest-4-en-3-yl acetate can undergo several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-Methylcholest-4-en-3-ol and acetic acid.
Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the steroid ring structure.
Reduction: Reduction reactions can be used to modify the double bond in the steroid ring.
Substitution: Various nucleophilic substitution reactions can be carried out on the acetate group or the steroid backbone.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: 4-Methylcholest-4-en-3-ol and acetic acid.
Oxidation: Various oxidized derivatives depending on the conditions and reagents used.
Reduction: Reduced forms of the steroid, potentially altering the double bond.
Substitution: Substituted derivatives with new functional groups.
Scientific Research Applications
4-Methylcholest-4-en-3-yl acetate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of other complex steroids and as a reagent in organic synthesis.
Biology: Studied for its role in cell membrane structure and function due to its similarity to cholesterol.
Medicine: Investigated for potential therapeutic applications, including as a precursor for the synthesis of steroid hormones.
Industry: Utilized in the production of steroid-based pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 4-Methylcholest-4-en-3-yl acetate involves its interaction with cellular membranes and steroid receptors. The acetate group can be hydrolyzed to release 4-Methylcholest-4-en-3-ol, which can then interact with various molecular targets. These interactions can influence membrane fluidity, signal transduction pathways, and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following compounds share structural or functional similarities with 4-methylcholest-4-en-3-yl acetate, enabling comparative analysis of their properties and applications:
3β-Acetoxycholest-5-ene
- Molecular Formula : C₂₉H₄₈O₂ (estimated based on cholestane backbone)
- Molecular Weight : ~428.70 g/mol
- Key Differences :
- The acetyloxy group is positioned at 3β instead of 3.
- The double bond is located between carbons 5 and 6 (Δ⁵) rather than Δ⁴.
- Contains 8 stereocenters , differing in spatial arrangement compared to the target compound.
- Implications :
Medroxyprogesterone Acetate
- Molecular Formula : C₂₄H₃₄O₄
- Molecular Weight : 386.53 g/mol
- Key Differences :
- Derived from pregnane (C₂₁ backbone) rather than cholestane (C₂₇).
- Features a 17α-acetoxy group and a 6-methyl substitution, critical for its progestogenic activity.
- Contains a 20-ketone group absent in cholestane derivatives.
- Implications :
Comparative Data Table
| Property | This compound | 3β-Acetoxycholest-5-ene | Medroxyprogesterone Acetate |
|---|---|---|---|
| Molecular Formula | C₃₀H₅₀O₂ | C₂₉H₄₈O₂ | C₂₄H₃₄O₄ |
| Molecular Weight (g/mol) | 442.72 | ~428.70 | 386.53 |
| logP | 8.35 | ~8.2 (estimated) | ~3.5 (estimated) |
| Boiling Point (°C) | 500 | N/A | N/A |
| Stereocenters | 7 definite, 1 uncertain | 8 | 4 |
| Primary Applications | Biochemical research | Lipid metabolism studies | Pharmaceutical (progestin) |
Research Findings and Implications
Lipophilicity and Bioavailability :
- The high logP of this compound suggests superior membrane permeability compared to Medroxyprogesterone acetate, making it a candidate for studies on lipid-rich environments .
- In contrast, Medroxyprogesterone’s lower logP aligns with its therapeutic use in systemic delivery .
Stereochemical Complexity :
- The 7 stereocenters in this compound complicate synthetic pathways but enhance specificity in receptor-binding studies.
- 3β-Acetoxycholest-5-ene’s additional stereocenter may influence its metabolic stability in enzymatic assays .
Structural Modifications and Activity :
- The Δ⁴ double bond in this compound may increase rigidity, mimicking cholesterol’s role in membrane structure.
- Medroxyprogesterone’s 17α-acetate and 6-methyl groups are critical for prolonged hormonal activity, a feature absent in cholestane derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
